((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Overview
Description
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydropyran ring with an amino group and a hydroxymethyl group, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2S,5R)-5-aminotetrahydro-2H-pyran-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process under mild conditions .
Chemical Reactions Analysis
Types of Reactions
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, aldehydes, ketones
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: More saturated derivatives
Substitution: Amides, imines, or other derivatives
Scientific Research Applications
Chemistry
In chemistry, ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxymethyl group can participate in additional interactions, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Menthol: A monoterpenoid with a similar hydroxyl group but different structural features.
Cyclohexanol: A cyclic alcohol with a similar hydroxyl group but lacking the amino group and tetrahydropyran ring.
Pulegol: Another monoterpenoid with structural similarities but different functional groups.
Uniqueness
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is unique due to its combination of a tetrahydropyran ring, an amino group, and a hydroxymethyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(2S,5R)-5-aminooxan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUYQPVNUGLTG-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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